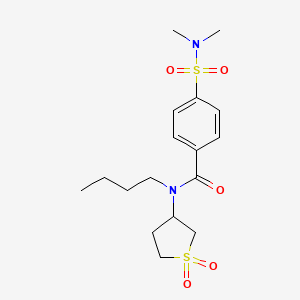

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

CAS No.: 898405-40-8

Cat. No.: VC7327852

Molecular Formula: C17H26N2O5S2

Molecular Weight: 402.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898405-40-8 |

|---|---|

| Molecular Formula | C17H26N2O5S2 |

| Molecular Weight | 402.52 |

| IUPAC Name | N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |

| Standard InChI | InChI=1S/C17H26N2O5S2/c1-4-5-11-19(15-10-12-25(21,22)13-15)17(20)14-6-8-16(9-7-14)26(23,24)18(2)3/h6-9,15H,4-5,10-13H2,1-3H3 |

| Standard InChI Key | HZCRSTMIQSONPN-UHFFFAOYSA-N |

| SMILES | CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Introduction

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, featuring a butyl group, a dimethylsulfamoyl moiety, and a thiolane derivative with dioxo functionality, suggests potential applications in medicinal chemistry and pharmaceutical research. This article provides an in-depth exploration of its chemical properties, synthesis methods, potential applications, and biological relevance.

Structural Features

The compound's molecular structure includes:

-

A benzamide backbone.

-

A butyl group attached to the nitrogen atom.

-

A dimethylsulfamoyl moiety contributing to its sulfonamide properties.

-

A thiolane ring with two oxygen atoms in a dioxo configuration.

These features make the compound chemically versatile and potentially biologically active.

Synthesis

The synthesis of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves multi-step organic reactions. Key steps include:

-

Preparation of Benzamide Derivative:

-

Starting from a substituted benzoyl chloride or benzamide precursor.

-

Functionalization of the aromatic ring at the para position.

-

-

Incorporation of the Sulfonamide Group:

-

Reaction with dimethylsulfamoyl chloride under controlled conditions.

-

Use of a base (e.g., triethylamine) to neutralize by-products.

-

-

Attachment of Thiolane Ring:

-

Introduction of the thiolane moiety via nucleophilic substitution or cyclization reactions.

-

Oxidation to form the dioxo functionality.

-

-

Final Purification:

-

Techniques such as High-Performance Liquid Chromatography (HPLC) and recrystallization ensure high purity.

-

Analytical Characterization

To confirm the identity and purity of the compound, analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and functional groups. |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Identifies characteristic functional group vibrations. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and monitors reaction progress. |

Potential Applications

The unique structural features of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide suggest several potential applications:

-

Medicinal Chemistry:

-

The compound may serve as a lead molecule for drug development targeting enzymes or receptors in disease pathways.

-

Similar sulfonamide derivatives have demonstrated antimicrobial, anticancer, and anti-inflammatory activities.

-

-

Pharmaceutical Research:

-

Possible use as an enzyme inhibitor or modulator in metabolic or signaling pathways.

-

-

Chemical Biology:

-

Its functional groups allow for derivatization to explore structure-activity relationships (SAR).

-

Biological Relevance

Although specific biological data for this compound is limited, structurally related compounds have shown significant activity:

Further studies are required to evaluate its pharmacokinetics, toxicity profiles, and efficacy in biological systems.

Challenges and Future Directions

Key challenges in utilizing this compound include:

-

Limited data on its biological activity.

-

Need for comprehensive toxicological studies to establish safety profiles.

Future research should focus on:

-

Molecular docking studies to predict binding affinities with biological targets.

-

In vitro and in vivo assays to assess pharmacological activity.

-

Optimization of synthetic routes to improve yield and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume